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Cat. No.: B3029191

Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of (Tyr0)-C-peptide and

native human C-peptide. While quantitative data for human C-peptide is available, a direct

quantitative measure of the binding affinity of (Tyr0)-C-peptide to its cellular receptor is not

readily found in publicly accessible literature. This guide presents the existing data for human

C-peptide, discusses the qualitative binding characteristics of (Tyr0)-C-peptide based on its

common applications, and details the experimental methodologies used to assess these

interactions.

Data Presentation: Quantitative Binding Affinity
The binding affinity of human C-peptide to its receptor has been determined in studies utilizing

advanced biophysical techniques. The data presented below is crucial for understanding the

physiological relevance and potential therapeutic applications of C-peptide.
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Human C-

peptide

Human Renal

Tubular Cells

Fluorescence

Correlation

Microscopy

0.3 nM ~3 x 10⁹ M⁻¹

50% at 0.3

nM, full

saturation at

0.9 nM

Note on (Tyr0)-C-peptide:Despite a thorough literature search, direct quantitative data (such as

Kd or IC50 values) for the binding affinity of (Tyr0)-C-peptide to its cellular G protein-coupled

receptor could not be located. (Tyr0)-C-peptide is a synthetic analog of human C-peptide where

a tyrosine residue is added at the N-terminus. This modification is primarily to enable

radioiodination (e.g., with ¹²⁵I) for use in radioimmunoassays (RIAs). The high affinity of

iodinated (Tyr0)-C-peptide observed in RIAs is directed towards a specific antibody, not the

cellular receptor, and therefore cannot be directly compared to the receptor binding affinity of

the native peptide.

Qualitative Comparison
Human C-peptide is the endogenous 31-amino acid peptide that connects the A and B chains

of proinsulin. It is now recognized as a biologically active hormone that binds to a specific G

protein-coupled receptor (GPCR) on the surface of various cell types, including renal tubular,

endothelial, and neuronal cells. This binding is stereospecific and initiates a cascade of

intracellular signaling events.

(Tyr0)-C-peptide, the N-terminally tyrosylated analog, is widely used as a tracer in competitive

binding assays. Its utility in these assays implies that it can bind to antibodies with high

specificity and affinity. While this does not provide a measure of its receptor binding affinity, it

suggests that the addition of a tyrosine residue does not abolish its ability to be recognized by

binding partners, in this case, antibodies. It is plausible that it retains some affinity for the C-

peptide receptor, but without direct experimental evidence, a quantitative comparison remains

elusive.

Experimental Protocols
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The following are detailed methodologies for key experiments used to determine the binding

affinity of peptides like C-peptide.

Fluorescence Correlation Spectroscopy (FCS)
Fluorescence Correlation Spectroscopy is a highly sensitive technique used to study the

dynamics of fluorescently labeled molecules in a very small observation volume. It can be used

to determine the binding affinity of a fluorescently labeled ligand (e.g., rhodamine-labeled C-

peptide) to its receptor on the cell surface.

Principle: The diffusion time of a molecule through the focal volume of a confocal microscope is

proportional to its size. When a small fluorescently labeled peptide binds to a larger cell

membrane receptor, its diffusion time increases significantly. By measuring the change in the

autocorrelation function of the fluorescence fluctuations, the fraction of bound and free peptide

can be determined at various concentrations, allowing for the calculation of the dissociation

constant (Kd).

Protocol Outline:

Cell Culture: Human renal tubular cells are cultured on glass-bottom dishes suitable for

confocal microscopy.

Labeling: Human C-peptide is fluorescently labeled with a bright, photostable dye such as

rhodamine.

Incubation: The cultured cells are incubated with varying concentrations of the fluorescently

labeled C-peptide (e.g., from picomolar to nanomolar range) at room temperature to reach

binding equilibrium.

FCS Measurement:

A confocal laser scanning microscope equipped with an FCS module is used.

The laser is focused at the apical membrane of a single cell.

Fluorescence intensity fluctuations are recorded over a set period (e.g., 30-60 seconds)

for each concentration.
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Data Analysis:

The recorded fluorescence intensity data is used to calculate the autocorrelation function

(ACF).

The ACF is fitted to a two-component diffusion model representing the fast-diffusing free

peptide and the slow-diffusing receptor-bound peptide.

The fraction of bound peptide is determined for each concentration.

The binding data is then plotted against the concentration of the free labeled peptide and

fitted to a saturation binding equation to determine the Kd.

Radioligand Binding Assay
Radioligand binding assays are a classic and robust method for quantifying the interaction

between a ligand and a receptor. For C-peptide, this would typically involve a competitive

binding assay using radioiodinated (Tyr0)-C-peptide.

Principle: This assay measures the ability of an unlabeled ligand (human C-peptide) to

compete with a radiolabeled ligand ((¹²⁵I)-Tyr⁰-C-peptide) for binding to the C-peptide receptor

on cell membranes. The concentration of the unlabeled ligand that inhibits 50% of the specific

binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the binding

affinity (Ki).

Protocol Outline:

Membrane Preparation:

Cells or tissues expressing the C-peptide receptor are homogenized in a suitable buffer.

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in a binding buffer.

Assay Setup:

The assay is performed in microtiter plates.
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Each well contains:

A fixed amount of cell membrane preparation.

A fixed concentration of radiolabeled ligand (e.g., (¹²⁵I)-Tyr⁰-C-peptide).

Increasing concentrations of the unlabeled competitor (human C-peptide).

Non-specific binding is determined in the presence of a high concentration of unlabeled C-

peptide.

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or

37°C) for a sufficient time to reach equilibrium.

Separation of Bound and Free Ligand:

The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. The filters trap the membranes with the bound radioligand.

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

Quantification:

The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis:

Specific binding is calculated by subtracting non-specific binding from total binding.

The specific binding data is plotted against the logarithm of the competitor concentration.

The resulting sigmoidal curve is fitted to a one-site competition model to determine the

IC50 value.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

C-peptide Signaling Pathway
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Human C-peptide binds to a putative G protein-coupled receptor (GPCR) on the cell surface,

which is sensitive to pertussis toxin, indicating the involvement of Gαi/o proteins.[1] This

binding event triggers a downstream signaling cascade that ultimately leads to the activation of

various cellular processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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